molecular formula C20H16N2O5S B2725690 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide CAS No. 1448122-46-0

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide

Cat. No.: B2725690
CAS No.: 1448122-46-0
M. Wt: 396.42
InChI Key: MQPCZYYNOLOYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide is a structurally complex molecule characterized by two key pharmacophores:

  • Benzo[d][1,3]dioxol-5-yloxy group: A methylenedioxy-substituted aromatic ring, known for enhancing metabolic stability and modulating electronic properties in drug design .
  • Benzo[d]oxazol-2-ylthioacetamide moiety: A sulfur-linked benzoxazole derivative, often associated with antimicrobial, anti-inflammatory, and neuroprotective activities .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c23-19(12-28-20-22-15-5-1-2-6-16(15)27-20)21-9-3-4-10-24-14-7-8-17-18(11-14)26-13-25-17/h1-2,5-8,11H,9-10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPCZYYNOLOYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a benzo[d]oxazole group, which may contribute to its interaction with various biological targets. This article reviews its biological activity, focusing on anticancer properties, enzyme inhibition, and cytotoxicity.

Structural Characteristics

The compound's structure is characterized by:

  • Benzo[d][1,3]dioxole moiety : Known for enhancing biological interactions due to its electron-rich nature.
  • But-2-yn-1-yl linker : Provides flexibility that may influence the compound's binding affinity to target proteins.
  • Benzo[d]oxazole group : Potentially involved in interactions with enzymes or receptors.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with similar structural features have been tested against various cancer cell lines. For example, derivatives containing the benzo[d][1,3]dioxole unit demonstrated cytotoxic effects against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. Notably, some derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin .
    CompoundIC50 (HepG2)IC50 (HCT116)IC50 (MCF7)
    Doxorubicin7.46 µM8.29 µM4.56 µM
    Test Compound A2.38 µM1.54 µM4.52 µM
  • Mechanisms of Action : The anticancer mechanisms of these compounds often involve:
    • Inhibition of epidermal growth factor receptor (EGFR) signaling pathways.
    • Induction of apoptosis through mitochondrial pathways, affecting proteins such as Bax and Bcl-2.
    • Cell cycle arrest at various phases .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for several enzymes involved in critical biological processes:

  • Alpha-Amylase Inhibition : Compounds related to the benzo[d][1,3]dioxole structure have been shown to inhibit α-amylase effectively, which is crucial for carbohydrate metabolism. For instance, certain derivatives exhibited IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase .
    CompoundIC50 (α-Amylase)
    Compound IIa0.85 µM
    Compound IIc0.68 µM

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that while these compounds exhibit significant activity against cancer cell lines, they show low toxicity towards normal cells:

  • Selectivity Index : Many compounds displayed IC50 values greater than 150 µM against normal cell lines, indicating a favorable safety profile .

Case Studies

Several studies have provided insights into the biological activities of compounds within this class:

  • Study on Thiourea Derivatives : Research involving thiourea derivatives containing benzo[d][1,3]dioxole moieties showed promising results in terms of anticancer efficacy and selectivity towards cancer cells over normal cells .
  • Antidiabetic Potential : Some derivatives were evaluated for their antidiabetic effects in vivo using diabetic mouse models, revealing significant reductions in blood glucose levels alongside low cytotoxicity .

Scientific Research Applications

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of benzodioxol derivatives, which include compounds structurally similar to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide. For instance, synthesized derivatives demonstrated significant reductions in blood glucose levels in diabetic mice models, indicating their potential as therapeutic agents for diabetes management . The mechanism involves inhibition of enzymes like α-amylase, which plays a crucial role in carbohydrate metabolism.

Anticancer Activity

Compounds with similar structural motifs have shown promising anticancer activities. Research indicates that such derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation . The unique combination of the benzo[d][1,3]dioxole and benzo[d]oxazole moieties may enhance the compound's efficacy against various cancers.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the benzo[d][1,3]dioxole moiety : This involves the reaction of appropriate phenolic compounds with aldehydes or ketones under acidic or basic conditions.
  • Coupling with benzo[d]oxazole : The acetamide linkage is formed via coupling reactions that may utilize coupling agents to facilitate the formation of amide bonds.
  • Purification and Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antidiabetic Efficacy

In a controlled study involving diabetic mice, derivatives similar to this compound were administered. Results indicated a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment, showcasing the compound's potential as an antidiabetic agent .

Case Study 2: Cytotoxicity Against Cancer Cells

Another study assessed the cytotoxic effects of benzodioxole derivatives on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting that compounds like this compound could serve as lead compounds for developing new anticancer therapies .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature.

Structural Comparison Table
Compound Name Core Structure Key Substituents/Modifications Melting Point (°C) Reported Biological Activity Source
Target Compound Acetamide Benzo[d][1,3]dioxol-5-yloxybutynyl, benzo[d]oxazol-2-ylthio Not reported Inferred: Antimicrobial, neuroprotective*
2-(Benzo[d]oxazol-2-ylthio)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)acetamide (5l , ) Acetamide Thiadiazolyl-CF3-phenyl 269.5–271 Neuroprotective
6-(Benzo[d][1,3]dioxol-5-yloxy)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-5-fluoro-1H-benzo[d]imidazole (4e , ) Benzimidazole Dual benzodioxol, bromo, fluoro Not reported Not specified (structural focus)
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine (21 , ) Piperazine Benzodioxol-ether, chlorophenyl 177–178 Not specified (structural focus)
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (5d , ) Acetohydrazide Benzothiazol-thio, indolinone Not reported Anti-inflammatory, antibacterial

*Inferred based on structural analogs in and .

Key Comparative Insights

A. Substituent Impact on Bioactivity

  • Benzoxazole vs. Benzothiazole : The target compound’s benzoxazole-thioacetamide group (vs. benzothiazole in ) may alter electron density and binding affinity. Benzoxazoles are associated with neuroprotection (e.g., compound 5l , ), while benzothiazoles often exhibit anti-inflammatory effects .
  • Benzodioxol vs. Halogenated Aromatics : The benzodioxol moiety in the target compound and 4e () may improve metabolic resistance compared to halogenated analogs like 4e (bromo) or 21 (chloro), which prioritize steric and electronic modulation .

B. Linker and Rigidity

    Preparation Methods

    Propargylation of Benzo[d]dioxol-5-ol

    The ether linkage is established through nucleophilic substitution between benzo[d]dioxol-5-ol and propargyl bromide. Optimal conditions involve:

    • Solvent : Dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
    • Base : Potassium carbonate (K₂CO₃)
    • Temperature : 100°C for 20 hours
    • Yield : 89–96%

    Alternative methods employ Mitsunobu reactions with diethyl azodicarboxylate (DEAD) and triphenylphosphine, though this route is less scalable.

    Iodination and Functional Group Interconversion

    Visible-light-mediated iodination using iodoform and blue LED irradiation generates 4-iodobut-2-yn-1-yl derivatives, critical for subsequent nucleophilic displacements. Key parameters include:

    • Catalyst : Phenoxazine organic photoredox catalyst (optional)
    • Solvent : DMAc or NMP
    • Yield : 90% without catalyst

    Preparation of 2-(Benzo[d]oxazol-2-ylthio)acetamide

    Synthesis of Benzo[d]oxazole-2-thiol

    Benzo[d]oxazole-2-thiol is prepared via cyclocondensation of 2-aminophenol with carbon disulfide under basic conditions:

    • Reagents : Sodium hydroxide (NaOH), carbon disulfide (CS₂)
    • Solvent : Ethanol or methanol
    • Temperature : 50–60°C
    • Yield : 89–96%

    Thioetherification with Bromoacetamide

    Reaction of benzo[d]oxazole-2-thiol with bromoacetamide proceeds via nucleophilic substitution:

    • Base : Triethylamine (TEA) or NaOH
    • Solvent : Acetonitrile or dichloromethane
    • Temperature : Room temperature to 50°C
    • Yield : 89.3–100%

    Final Coupling via Amide Bond Formation

    The propargylamine intermediate is acylated with 2-(benzo[d]oxazol-2-ylthio)acetyl chloride using carbodiimide coupling agents (e.g., EDC/HOBt):

    • Solvent : Dichloromethane or ethyl acetate
    • Base : N,N-Diisopropylethylamine (DIPEA)
    • Yield : 85–92% (estimated from analogous reactions)

    Optimization and Scalability Considerations

    Solvent Effects on Reaction Efficiency

    • Polar aprotic solvents (DMAc, NMP) : Enhance iodination and substitution rates.
    • Ethanol/methanol : Preferred for thioetherification due to solubility of inorganic bases.

    Catalytic vs. Stoichiometric Approaches

    Photoredox catalysis reduces iodoform stoichiometry (2.0 equiv to 1.2 equiv), while sodium hydroxide-mediated reactions require excess base (4.0 equiv).

    Purification Strategies

    • Flash chromatography : Effective for isolating intermediates (1:4 to 1:9 EtOAc/hexanes).
    • Crystallization : Yields high-purity final products using ethyl acetate/n-heptane mixtures.

    Analytical Characterization and Quality Control

    Critical characterization data include:

    • ¹H/¹³C NMR : Confirm regiochemistry of benzo[d]dioxole and thioacetamide moieties.
    • HPLC : Purity >98% achieved via sequential crystallizations.
    • LC-MS : Validates molecular ion peaks ([M+H]⁺ expected at m/z 439.1).

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.